molecular formula C22H18ClF3N6O B14929748 [6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone

[6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone

Cat. No.: B14929748
M. Wt: 474.9 g/mol
InChI Key: USPRTHAXLYTFQV-UHFFFAOYSA-N
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Description

The compound [6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine cores, followed by their coupling. Typical reaction conditions may involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final coupling step often requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions using more efficient catalysts and ligands.

Chemical Reactions Analysis

Types of Reactions

[6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the compound can be substituted using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of [6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone: can be compared with other pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine derivatives.

    This compound: is unique due to its specific substitution pattern and the presence of both pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine moieties.

Uniqueness

The uniqueness of This compound lies in its ability to interact with multiple molecular targets and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C22H18ClF3N6O

Molecular Weight

474.9 g/mol

IUPAC Name

[6-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]-[7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone

InChI

InChI=1S/C22H18ClF3N6O/c1-12-19-15(11-16(28-20(19)30(2)29-12)13-3-5-14(23)6-4-13)21(33)31-10-8-17(22(24,25)26)32-18(31)7-9-27-32/h3-7,9,11,17H,8,10H2,1-2H3

InChI Key

USPRTHAXLYTFQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N4CCC(N5C4=CC=N5)C(F)(F)F)C

Origin of Product

United States

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